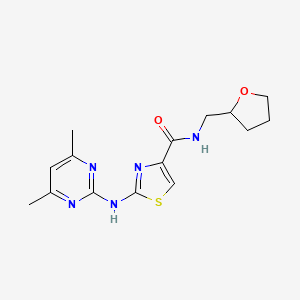

2-((4,6-dimethylpyrimidin-2-yl)amino)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(oxolan-2-ylmethyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O2S/c1-9-6-10(2)18-14(17-9)20-15-19-12(8-23-15)13(21)16-7-11-4-3-5-22-11/h6,8,11H,3-5,7H2,1-2H3,(H,16,21)(H,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMOBBEHRWPTKGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=NC(=CS2)C(=O)NCC3CCCO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4,6-dimethylpyrimidin-2-yl)amino)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide is a complex organic molecule that combines features of both thiazole and pyrimidine structures. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into key components:

- Pyrimidine Ring : Substituted with dimethyl groups, enhancing its biological interactions.

- Thiazole Moiety : Known for various biological activities, particularly in anticancer and antimicrobial applications.

- Tetrahydrofuran Group : Contributes to the compound's solubility and bioavailability.

Structural Formula

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of thiazole have shown promising results against various cancer cell lines:

- HepG2 (liver cancer)

- MCF-7 (breast cancer)

A recent study demonstrated that a thiazole derivative exhibited strong cytotoxic effects against HepG2 and MCF-7 cells, with IC50 values indicating potent activity .

The mechanism by which this compound exerts its biological effects likely involves:

- DNA Interaction : Binding to calf-thymus DNA, disrupting replication processes.

- Enzyme Inhibition : Potential inhibition of topoisomerases, which are crucial for DNA unwinding during replication .

- Cell Cycle Arrest : Inducing apoptosis in cancer cells through modulation of cell cycle regulators.

Antimicrobial Properties

Similar compounds have been noted for their antimicrobial activity. The presence of the pyrimidine ring often correlates with enhanced interactions with bacterial enzymes, leading to effective inhibition of microbial growth .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a controlled study involving the compound's derivatives, researchers found that specific modifications to the thiazole structure significantly enhanced anticancer efficacy. The study utilized MTT assays to quantify cell viability across several human cancer cell lines. Notably, the compound demonstrated an IC50 value as low as 0.06 µM against certain cancer types, suggesting profound potency .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that compounds structurally related to this compound also exhibit diverse biological activities. For example:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-4,6-dimethylpyrimidine | Pyrimidine ring with amino groups | Antimicrobial |

| Tetrahydropyranylamine | Tetrahydropyran structure | Anticancer |

| N,N-Dimethylbutanamide | Simple amide structure | Solvent properties |

Comparison with Similar Compounds

The following analysis focuses on structurally analogous thiazole carboxamide derivatives and related heterocycles, emphasizing synthesis, substituent effects, and physicochemical properties.

Table 1: Comparative Overview of Thiazole Carboxamide Derivatives

Purity and Characterization

All compounds in exhibit HPLC purities ≥96%, indicating robust purification protocols. The target compound’s purity would depend on analogous methods, such as recrystallization or chromatography. Structural characterization (e.g., NMR, mass spectrometry) aligns with standards in and .

Functional Group Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.